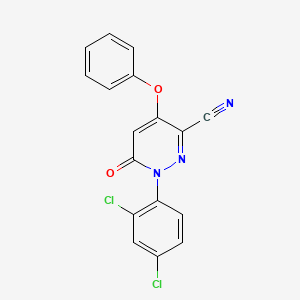

6-溴-2,4-二氯喹啉-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to 6-Bromo-2,4-dichloroquinoline-3-carbonitrile, often involves catalytic reactions or multi-step organic transformations. For instance, a series of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared using a catalytic amount of CuBr, showcasing a method that could potentially be adapted for the synthesis of 6-Bromo-2,4-dichloroquinoline-3-carbonitrile derivatives (Kobayashi et al., 2015). Additionally, a review on chloroquinoline-3-carbonitrile derivatives discusses various synthetic methods and chemical reactions, emphasizing the versatility and reactivity of chloro and cyano substituents in these compounds (Mekheimer et al., 2019).

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of structural diversity due to the presence of different substituents. The molecular structure of these compounds significantly influences their chemical reactivity and interaction with biological targets. The structural elucidation of 6-Bromo-2,4-dichloroquinoline-3-carbonitrile involves spectroscopic techniques such as NMR, which confirm the positions of bromo, chloro, and cyano groups on the quinoline core. Studies on similar compounds provide insights into the molecular architecture and electronic distribution within these molecules, which are crucial for understanding their chemical behavior (Wang et al., 2015).

Chemical Reactions and Properties

6-Bromo-2,4-dichloroquinoline-3-carbonitrile participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and couplings, due to the active sites provided by its bromo, chloro, and cyano groups. These reactions enable the synthesis of a wide range of biologically active compounds and intermediates for further chemical transformations. The reactivity pattern of quinoline derivatives is influenced by the electronic effects of the substituents, which can be studied through reactions such as the Knorr synthesis and transformations involving the carbonitrile group (Wlodarczyk et al., 2011).

科学研究应用

合成和化学转化

- 6-溴-2,4-二氯喹啉-3-碳腈用于合成各种化合物。例如,它可作为合成6-氨基吲哚并[2,1-a]异喹啉-5-碳腈的起始物,该过程在DMSO中,在100°C下,由少量CuBr和K2CO3催化(Kobayashi et al., 2015)。

- 它参与了与各种亲核试剂反应,从而生产融合喹啉杂环化合物,如吡唑并[4,3-c]喹啉-4(5H)-酮(Mekheimer et al., 2008)。

- 另一个应用包括将其用于亲核取代反应,以产生新型取代喹啉(Mekheimer & Kappe, 1998)。

光电和非线性性能

- 已对6-溴-2,4-二氯喹啉-3-碳腈衍生物进行了光电、非线性和电荷传输性能的研究。这些研究涉及使用密度泛函理论(DFT)和时变密度泛函理论探索它们的结构、电子和光学特性(Irfan et al., 2020)。

在合成新化合物中的作用

- 该化合物用作合成一系列新化合物的前体。这包括从相关化学结构中生产2,4-二氯喹啉和2,4-二氯喹唑(Lee et al., 2006)。

生物活性

- 已对从与6-溴-2,4-二氯喹啉-3-碳腈相关的化合物合成某些新型2-氨基-9-(4-卤代亚烯基)-4H-吡喃[3,2-h]喹啉衍生物进行了研究,探索它们的潜在抗肿瘤活性(El-Agrody et al., 2012)。

反应和合成的综合评述

- 已发表了一篇详细的评述,重点关注氯喹啉-3-碳腈衍生物的各种合成方法和化学反应,包括与6-溴-2,4-二氯喹啉-3-碳腈相关的反应。该评述涵盖了涉及氯和氰基取代基的反应及其在生物活性化合物生产中的应用(Mekheimer et al., 2019)。

安全和危害

属性

IUPAC Name |

6-bromo-2,4-dichloroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3BrCl2N2/c11-5-1-2-8-6(3-5)9(12)7(4-14)10(13)15-8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMFHDSCFZKRNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(C(=N2)Cl)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,4-dichloroquinoline-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine](/img/structure/B2494427.png)

![4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B2494429.png)

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)

![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)

![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)